3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-12-7-5-11(6-8-12)13-10-15(19)18(17-13)14-4-2-3-9-16-14/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIRWMVIPWWDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction of 4-methoxyphenylhydrazine with 2-acetylpyridine in the presence of an acid catalyst can yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Biological Activities
The biological activities of 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol have been investigated in several studies, highlighting its potential therapeutic effects:
Anticancer Activity
Research has shown that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. These compounds are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism may involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
Antioxidant Activity
Studies indicate that the compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity is particularly important for preventing chronic diseases associated with oxidative damage .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory models, researchers found that the administration of this compound significantly reduced markers of inflammation in animal models. This study supports its application in treating inflammatory diseases such as arthritis and colitis .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This can result in the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects .
Comparison with Similar Compounds
Fluorinated Pyrazoles
Compound 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole () features multiple fluorine atoms. Fluorine’s electronegativity increases lipophilicity and metabolic stability compared to the methoxy group in the target compound .
Heterocyclic-Substituted Pyrazoles
- 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (): This analog replaces the pyridin-2-yl group with a phenyl ring and adds a phenolic hydroxyl group. The crystal structure reveals intramolecular hydrogen bonds (O–H···N), which stabilize the molecular conformation. In contrast, the pyridin-2-yl group in the target compound may form intermolecular hydrogen bonds with solvents or biological targets .
Substituent Effects on Bioactivity (Indirect Evidence)
While direct bioactivity data for this compound are unavailable, chalcone derivatives with 4-methoxyphenyl groups (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit potent antioxidant and anti-inflammatory effects . This suggests that the 4-methoxyphenyl moiety may enhance bioactivity in related compounds, though further studies on the target compound are needed.
Biological Activity
3-(4-Methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol, a compound with the chemical formula C15H13N3O2, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methoxyphenyl group and a pyridine moiety. Its structure is significant in determining its interaction with biological targets. The molecular structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, with various mechanisms of action reported:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against multiple cancer cell lines, including:
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M phase, thereby preventing cancer cell division .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole derivatives has provided insights into how modifications can enhance biological activity. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Methoxy Group at Position 4 | Increased solubility and potency against cancer cells |
| Pyridine Substitution | Enhanced interaction with biological targets |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Study on Antitumor Activity :
- Molecular Modeling Studies :
Q & A
Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol, and how can its purity be validated?
The compound is typically synthesized via condensation of 1,3-dicarbonyl precursors with hydrazine derivatives. For example, a modified Baker-Venkataram rearrangement followed by refluxing with phenyl hydrazine in ethanol and glacial acetic acid (7 hours, 45% yield) is a common approach . Purification involves silica gel column chromatography and recrystallization. Purity validation requires:
- HPLC/GC-MS : To confirm absence of by-products.
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks.
- Melting Point Analysis : Sharp melting points (e.g., 449 K in ) indicate purity .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazole derivatives, data collection on instruments like the Stoe IPDS-II diffractometer (Mo-Kα radiation) with SHELX software for refinement is typical . Key structural insights include:
- Dihedral Angles : Between the pyrazole core and substituent rings (e.g., 16.83° with methoxyphenyl in ), influencing steric and electronic interactions .
- Hydrogen Bonding : Stabilization via O–H···N bonds (Table 1 in ) affects crystallinity and solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves:
- Catalyst Screening : Acidic (e.g., acetic acid) or basic catalysts to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity vs. ethanol’s cost-effectiveness .
- Temperature Gradients : Reflux (∼78°C for ethanol) vs. microwave-assisted synthesis for faster kinetics .
- In-situ Monitoring : TLC or HPLC to track intermediate formation and adjust reaction time .
Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or polymorphism. Strategies include:
- Variable-Temperature NMR : To identify dynamic processes (e.g., ring puckering) .
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate conformers .
- PXRD vs. SC-XRD : Powder XRD can detect polymorphic forms missed by single-crystal studies .
Q. What mechanistic hypotheses explain the biological activity of pyrazole derivatives like this compound?
Pyrazole cores often target enzymes via hydrogen bonding or π-π stacking. For this compound:
- Anti-inflammatory Activity : Potential COX-2 inhibition via methoxyphenyl and pyridyl groups .
- Antimicrobial Action : Thiazolidinone-like reactivity (if modified) disrupts bacterial cell walls .
- Experimental Validation : Dose-dependent assays (e.g., MIC for antimicrobial activity) paired with molecular docking .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
